3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the imidazo[1,2-a]pyridine moiety in this compound makes it a significant candidate for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzoyl chloride with 8-methylimidazo[1,2-a]pyridine-2-methanamine under basic conditions . This reaction typically requires the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine scaffold but lacks the chloro and benzamide groups, resulting in different chemical and biological properties.
3-Bromoimidazo[1,2-a]pyridine: Similar to the chloro derivative, this compound has a bromine atom instead of chlorine, which can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
Eigenschaften
Molekularformel |
C16H14ClN3O |
---|---|
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
3-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O/c1-11-4-3-7-20-10-14(19-15(11)20)9-18-16(21)12-5-2-6-13(17)8-12/h2-8,10H,9H2,1H3,(H,18,21) |
InChI-Schlüssel |
FXTSNWOAVCYXFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.